Carmoterol hydrochloride

biased agonism functional selectivity β-arrestin recruitment

Standard LABAs (formoterol, salmeterol) fail to discriminate G-protein vs. β-arrestin signaling, confounding target validation. Carmoterol hydrochloride (CAS 100429-08-1) is a validated β-arrestin-biased β2-AR agonist with a bias factor ~2-fold higher than formoterol, uniquely enabling pathway-specific dissection. - pEC50 = 10.19 at β2-AR; 53-fold β2/β1 selectivity minimizes cardiac off-target effects. - pD2 = 9.79 in guinea pig trachea - the highest among reference β-agonists. - Wash-resistant binding (concentration ratio <5) supports receptor residence time studies. - Available ≥98% purity; shipped ambient globally for research use.

Molecular Formula C21H25ClN2O4
Molecular Weight 404.9 g/mol
CAS No. 100429-08-1
Cat. No. B1361783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmoterol hydrochloride
CAS100429-08-1
Synonymscarmoterol
carmoterol hydrochloride
CHF 4226.01
CHF4232.01
TA 2005
TA-2005
Molecular FormulaC21H25ClN2O4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
InChIInChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1
InChIKeySYCWERNQGSKYAG-QVRIGTRMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carmoterol Hydrochloride: Ultra-Long-Acting β2 Agonist with Bias Signaling


Carmoterol hydrochloride (development codes TA-2005 and CHF-4226) is a non-catechol, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that advanced to Phase II clinical development for asthma and COPD before termination in 2010 due to non-competitive commercial positioning rather than safety or efficacy concerns [1] [2]. The compound exhibits exceptionally high potency at β2-adrenoceptors (pEC50 = 10.19) with 53-fold higher affinity for β2- over β1-adrenoceptors in radioligand binding assays . Notably, carmoterol is one of the few LABAs experimentally validated as a β-arrestin-biased agonist at the β2-adrenoceptor, a signaling profile distinct from balanced agonists such as formoterol and salmeterol [3].

Carmoterol Hydrochloride: LABA Substitution Concerns


Long-acting β2-agonists (LABAs) are not pharmacologically interchangeable despite sharing a common nominal receptor target. Compounds within the LABA class exhibit divergent signaling bias (G-protein versus β-arrestin pathway activation), distinct membrane retention and washout kinetics that govern functional duration of action, and varying potency hierarchies in isolated tissue preparations [1]. Carmoterol hydrochloride differentiates from formoterol, salmeterol, and indacaterol across multiple orthogonal parameters including bias factor magnitude, tracheal relaxation potency ranking, persistence-of-action concentration ratios, and functional tissue selectivity indices [2] [3]. These documented quantitative differences render carmoterol a distinct tool compound for investigations requiring specific β-arrestin-biased signaling, ultra-long duration profiles, or particular receptor binding kinetics that cannot be recapitulated by formoterol or salmeterol alone [4].

Carmoterol Hydrochloride: Differentiation Evidence


β-Arrestin Bias Compared with Formoterol

Carmoterol was computationally predicted and subsequently experimentally validated as a β-arrestin-biased agonist at the β2-adrenoceptor (β2AR), with a bias factor approximately 2-fold higher than that of formoterol. This bias profile indicates preferential activation of β-arrestin-mediated signaling cascades relative to G-protein-mediated pathways [1].

biased agonism functional selectivity β-arrestin recruitment GPCR signaling

Highest Tracheal Relaxation Potency Among β-Agonists

In functional experiments using isolated guinea pig trachea pre-contracted with histamine, carmoterol (TA-2005) exhibited the most potent relaxing activity among five β-agonists tested. The potency ranking was carmoterol (pD2 = 9.79) > formoterol > procaterol > isoproterenol ≥ salbutamol [1].

airway smooth muscle bronchodilation isolated tissue pharmacology tracheal relaxation

Wash-Resistant β2 Binding vs Formoterol

In a CHO cell-based persistence-of-action assay measuring cAMP response following agonist washout at recombinant human β2-adrenoceptors, carmoterol was highly resistant to washing with a rightward shift concentration ratio of <5. In contrast, formoterol was readily washed out with a concentration ratio of 32, and isoprenaline and salbutamol exhibited ratios >294 and >800 respectively [1].

receptor residence time persistence of action washout kinetics CHO cell assay

β2/β1 Adrenoceptor Selectivity

Carmoterol demonstrates 53-fold higher affinity for β2-adrenoceptors compared with β1-adrenoceptors in radioligand binding assays, with a pEC50 of 10.19 at the β2-adrenoceptor . Additional functional tissue experiments demonstrated that carmoterol is over 100 times more selective for bronchial muscle than myocardial tissue, as assessed in isolated guinea pig trachea versus atria preparations [1].

receptor selectivity β2/β1 selectivity ratio radioligand binding off-target risk

Formoterol-Like Reassertion Behavior

In guinea pig isolated trachea and human recombinant β2-adrenoceptor assays assessing reassertion behavior (agonist re-establishment of relaxation following antagonist washout), carmoterol exhibited formoterol-like behavior characterized by short duration of agonist action and limited reassertion unless supramaximal concentrations were used. In contrast, salmeterol and indacaterol exhibited salmeterol-like persistent duration with robust reassertion behavior [1].

reassertion behavior duration of action mechanism exosite binding micro-kinetic diffusion

Once-Daily Dosing in COPD Trials

Carmoterol (CHF 4226) was evaluated in Phase II dose-finding studies to confirm once-daily dosing for 24-hour bronchodilation in COPD patients. A confirmatory study evaluated 2 μg and 4 μg doses given once daily via pMDI, with the objective of confirming 24-hour FEV1 duration. Single-dose studies characterized the dose-response profile of peak and trough FEV1 in COPD patients [1] [2]. While comparative FEV1 improvement data versus active comparators was not available from the accessed records, the establishment of 24-hour duration at microgram dosing distinguishes carmoterol from twice-daily LABAs such as formoterol and salmeterol which require bid administration [3].

once-daily dosing 24-hour bronchodilation FEV1 COPD clinical trial

Carmoterol Hydrochloride: Key Application Scenarios


β-Arrestin Biased Signaling Research

Carmoterol hydrochloride is uniquely suited for investigations of β-arrestin-biased signaling at the β2-adrenoceptor. With an experimentally validated bias factor approximately 2-fold higher than formoterol toward the β-arrestin pathway [1], carmoterol serves as a distinct biased agonist tool for dissecting G-protein-dependent versus β-arrestin-dependent downstream effects in airway smooth muscle, cardiac tissue, or recombinant expression systems. This property is particularly relevant for studies exploring the therapeutic index implications of functional selectivity in β2AR pharmacology.

Ex Vivo Tracheal Relaxation Assays

For isolated guinea pig trachea or comparable airway smooth muscle preparations, carmoterol provides the highest tracheal relaxation potency (pD2 = 9.79) among tested β-agonists including formoterol, procaterol, isoproterenol, and salbutamol [1]. This superior potency translates to lower required concentrations in tissue bath experiments, reduced compound consumption, and enhanced sensitivity in relaxation-response assays. Researchers conducting structure-activity relationship (SAR) studies or comparative pharmacology of β2-agonists should select carmoterol as the high-potency reference compound.

Persistence of Action & Washout Kinetics Assays

Carmoterol's concentration ratio of <5 in washed/unwashed cAMP response assays at recombinant human β2-adrenoceptors [1] distinguishes it from formoterol (ratio = 32) and salbutamol (ratio >800). This wash-resistant binding profile makes carmoterol a valuable tool for investigating the relationship between receptor residence time, membrane partitioning, and functional duration of action. Studies employing washout protocols to assess agonist persistence should utilize carmoterol as a comparator to salmeterol-like persistent binders (ratio <5) versus readily washed-out compounds.

β2-Selective Respiratory Pharmacology

Carmoterol's documented 53-fold β2/β1 binding selectivity and >100-fold functional tissue selectivity for bronchial muscle over myocardial tissue [1] support its application in respiratory pharmacology models where minimizing β1-mediated chronotropic or inotropic effects is essential. For in vivo or ex vivo studies evaluating bronchodilation with minimal cardiac interference, carmoterol provides a selectivity profile that reduces experimental confounding from β1-adrenoceptor activation.

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